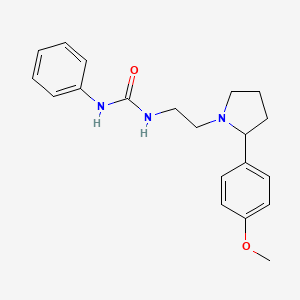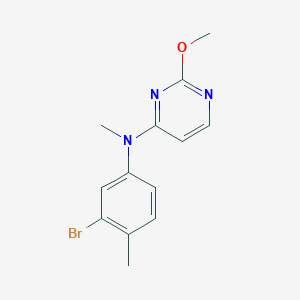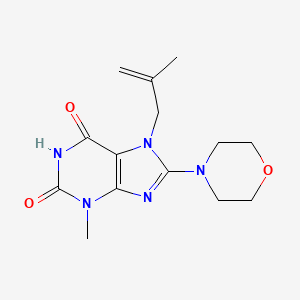
3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), also known as LMP-400, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bis-enaminones, which are known for their diverse biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
Electropolymerization and Conducting Polymers
- Research on derivatized bis(pyrrol-2-yl) arylenes, related to pyridine-based molecules, highlights their potential in creating conducting polymers via electropolymerization. These polymers are known for their stability in the conducting form due to low oxidation potentials, making them suitable for various electronic applications (Sotzing et al., 1996).
Synthesis of Pyridine-Based Ligands
- A study focusing on the synthesis of pyridine-based ligands using 2,6-Bis(trimethyltin)pyridine as a central building block underlines the versatility of pyridine structures in creating complex molecules for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Coordinative Thin Films and Membranes
- The study of polystyrene copolymers containing pyridine-based comonomers for metal ion coordination and film assembly reveals their use in creating separation membranes. These membranes exhibit selective transport of ions and small molecules, with potential applications in filtration and purification processes (Krieger & Tieke, 2017).
Electropolymerization of Pyridine Derivatives
- Electropolymerization of 3,5-dithienylpyridines and their complexes demonstrates the development of stable, electrochromic polymers. These polymers find usage in electronic displays and other applications where color change under electrical influence is desired (Krompiec et al., 2008).
Catalysis and Organic Transformations
- Research on diiron(III) complexes with tridentate 3N ligands, including pyridine derivatives, showcases their role as catalysts in selective hydroxylation of alkanes. These findings are significant in the field of organic chemistry for developing efficient and selective catalysts for various reactions (Sankaralingam & Palaniandavar, 2014).
Propiedades
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-pyridin-3-ylmethyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-9-6-12(22)15(17(24)20-9)14(11-4-3-5-19-8-11)16-13(23)7-10(2)21-18(16)25/h3-8,14H,1-2H3,(H2,20,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYJPCQCUYFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CN=CC=C2)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2822255.png)


![3-((5-(allylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822260.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)
![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)


![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2822269.png)


![Methyl 4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl ether](/img/structure/B2822272.png)